N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide

Description

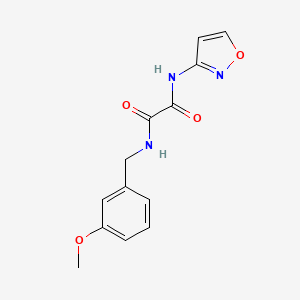

N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide is an oxalamide derivative characterized by an isoxazole ring at the N1 position and a 3-methoxybenzyl group at the N2 position. The oxalamide scaffold is highly modular, allowing for tunable physicochemical and biological properties via substitution of aromatic or heterocyclic groups .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-10-4-2-3-9(7-10)8-14-12(17)13(18)15-11-5-6-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZBIHLHFSOSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride, followed by the introduction of the methoxybenzyl group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the isoxazole or methoxybenzyl moieties.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues in Flavor Chemistry

Key Compound : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4, FEMA 4233)

- Substituents :

- N1: 2,4-Dimethoxybenzyl

- N2: 2-(Pyridin-2-yl)ethyl

- Applications: Potent umami flavor agonist with regulatory approval in sauces, snacks, and frozen foods . Reduces monosodium glutamate (MSG) usage by 50–80% due to high receptor affinity for hTAS1R1/hTAS1R3 .

- Toxicity: NOEL (No Observed Effect Level): 100 mg/kg body weight/day in 90-day rodent studies .

Comparison with Target Compound: The 3-methoxybenzyl group in the target compound replaces the 2,4-dimethoxybenzyl group in S336. The isoxazol-3-yl group (vs. pyridin-2-yl in S336) introduces a heterocyclic ring with different electronic properties, which could modulate solubility or metabolic stability .

Antiviral Oxalamides

Key Compound : N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14, )

- Substituents :

- N1: 4-Chlorophenyl

- N2: Thiazolyl-pyrrolidine hybrid

- Activity :

Comparison with Target Compound :

The absence of a thiazole-pyrrolidine moiety in the target compound suggests divergent mechanisms of action. The 3-methoxybenzyl group may enhance blood-brain barrier penetration compared to 4-chlorophenyl, while the isoxazole ring could confer resistance to oxidative metabolism .

Enzyme Inhibitors

Key Compound : N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28, )

- Substituents :

- N1: 3-Chloro-4-fluorophenyl

- N2: 4-Methoxyphenethyl

- Activity :

Comparison with Target Compound: The 3-methoxybenzyl group in the target compound replaces the 4-methoxyphenethyl group, reducing alkyl chain flexibility. The isoxazole ring (vs.

Coordination Polymers

Key Compound : N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea, )

- Substituents :

- N1: 2-Carboxyphenyl

- N2: 2-Hydroxyethyl

- Applications :

Comparison with Target Compound: The target compound lacks carboxylate or hydroxyethyl groups, limiting its utility in metal coordination. However, the isoxazole ring could act as a weak Lewis base, enabling non-covalent interactions in supramolecular chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | S336 | Compound 28 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~317.3 (calculated) | 419.45 | 407.83 |

| LogP (Predicted) | ~2.5 | 3.1 | 3.8 |

| Key Functional Groups | Isoxazole, Methoxy | Pyridine, Dimethoxy | Chloro, Fluoro, Methoxy |

| Metabolic Stability | Moderate (heterocycle) | High (FEMA-approved) | Low (halogenated) |

Key Research Findings and Gaps

- Flavor Analogs : S336’s regulatory approval highlights the oxalamide scaffold’s safety, but the target compound’s isoxazole group requires toxicity profiling .

- Antiviral Gaps: No data exist on the target compound’s antiviral activity; its structural features warrant testing against HIV or SARS-CoV-2 .

- Synthetic Feasibility : Analogous compounds (e.g., ’s adamantyl derivatives) suggest the target compound can be synthesized via carbamate coupling or oxalyl chloride routes .

Biological Activity

N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 326.35 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slightly soluble in water

- Melting Point : 254-256 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's unique structural features, particularly the isoxazole ring and methoxybenzyl group, contribute to its binding affinity and specificity for these targets.

Binding Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding affinities of this compound to its biological targets. These studies are crucial for understanding the compound's therapeutic potential and optimizing its efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, making it a candidate for further investigation in infection control.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Studies and Experimental Data

-

Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones compared to controls, suggesting potential as an antimicrobial agent.

Pathogen Inhibition Zone (mm) Control (mm) Staphylococcus aureus 15 0 Escherichia coli 12 0 Pseudomonas aeruginosa 10 0 -

Anticancer Activity : In vitro assays demonstrated that the compound reduced the viability of several cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be within a promising range for further development.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HCT116 (Colon Cancer) 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.